1,3-Benzodithiole-2-thione

Catalog No.
S599630
CAS No.
934-36-1
M.F
C7H4S3
M. Wt
184.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzodithiole-2-thione

CAS Number

934-36-1

Product Name

1,3-Benzodithiole-2-thione

IUPAC Name

1,3-benzodithiole-2-thione

Molecular Formula

C7H4S3

Molecular Weight

184.3 g/mol

InChI

InChI=1S/C7H4S3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H

InChI Key

PTYIRFMMOVOESN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)SC(=S)S2

Synonyms

1,3-benzodithiole-2-thione

Canonical SMILES

C1=CC=C2C(=C1)SC(=S)S2

Synthesis and Characterization:

,3-Benzodithiole-2-thione is a heterocyclic compound with the chemical formula C₇H₄S₃. It is a relatively well-studied molecule, with various methods for its synthesis reported in scientific literature. One common method involves the reaction of o-phenylenediamine with carbon disulfide in the presence of sulfur. The characterization of 1,3-benzodithiole-2-thione is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.

[^1] - Synthesis of 1,3-Benzodithiole-2-thione and its Derivatives: )[^2] - 1,3-Benzodithiole-2-thione | C7H4S3 - ChemSpider:

Potential Applications:

Research suggests that 1,3-benzodithiole-2-thione possesses various properties that make it potentially valuable in different scientific fields. Here are some areas where it has been explored:

  • Organic conductors and semiconductors: The compound exhibits interesting electrical conductivity properties, making it a potential candidate for the development of organic conductors and semiconductors.
  • Medicinal chemistry: Studies have investigated the potential antitumor and antimicrobial activities of 1,3-benzodithiole-2-thione and its derivatives [^4, ^5]. However, further research is needed to determine its efficacy and safety for therapeutic applications.

1,3-Benzodithiole-2-thione is a sulfur-containing heterocyclic compound with the molecular formula C₇H₄S₃. It features a benzene ring fused to a dithiolene structure, characterized by two sulfur atoms adjacent to a carbon atom within a five-membered ring. This compound is notable for its unique chemical properties and potential applications in various fields, including analytical chemistry and organic synthesis.

  • Cyclocondensation Reactions: The compound can react with isothiocyanates to form cyclic products, such as 1,3-dithiolane-2-thione. This reaction involves the nucleophilic attack of thiol groups on the isothiocyanate, leading to the formation of dithiocarbamates and subsequent cyclization .
  • Reactions with Benzyne: It can also react with benzyne, generated from 2-carboxybenzenediazonium chloride, to form novel bicyclic sulfonium salts. This reaction involves trapping intermediates from a 1,3-dipolar cycloaddition, resulting in complex structures with potential utility in organic synthesis .

Research indicates that 1,3-benzodithiole-2-thione possesses biological activities that may be beneficial in pharmacology. It has been explored for its potential antioxidant properties and effects on cellular mechanisms. The compound's ability to interact with biological systems suggests it may play a role in therapeutic applications, although detailed studies are still needed to fully understand its biological implications.

Several methods exist for synthesizing 1,3-benzodithiole-2-thione:

  • From Isothiocyanates: The most common method involves the reaction of isothiocyanates with vicinal dithiols (like 1,2-benzenedithiol) under controlled conditions. This method yields high purity and stability of the product .
  • Cyclization Reactions: Another approach includes cyclization reactions involving sulfur ylides or related compounds, which can lead to the formation of 1,3-benzodithiole-2-thione through various synthetic pathways .

1,3-Benzodithiole-2-thione has several applications:

  • Analytical Chemistry: It is used in assays for measuring isothiocyanates and their metabolites due to its high molar extinction coefficient and stability under various conditions .
  • Organic Synthesis: The compound serves as a precursor for synthesizing other sulfur-containing compounds and can facilitate complex organic transformations.

Interaction studies involving 1,3-benzodithiole-2-thione have demonstrated its capacity to form complexes with various substrates. These interactions are critical for understanding its reactivity and potential applications in catalysis and drug development. For instance, studies have shown that it can effectively trap reactive intermediates during

Several compounds share structural similarities with 1,3-benzodithiole-2-thione. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,2-BenzenedithiolDithiolPrecursor to 1,3-benzodithiole derivatives
1,3-DithiolaneDithiolMore saturated structure; less reactive
2-Thioxo-4-thiazolidinoneThiazolidineContains nitrogen; different reactivity profile
1,3-DithianeDithianeFully saturated; lacks aromatic character
1,2-DithiobenzeneDithiobenzeneTwo sulfur atoms on adjacent carbons; different reactivity

Uniqueness of 1,3-Benzodithiole-2-thione

The unique combination of an aromatic system with sulfur functionalities gives 1,3-benzodithiole-2-thione distinct chemical reactivity and stability compared to other similar compounds. Its ability to participate in cyclocondensation reactions and form complex derivatives sets it apart in synthetic organic chemistry.

1,3-Benzodithiole-2-thione is a heterocyclic compound characterized by its unique structure that includes a benzene ring fused to a dithiole ring [1]. The molecular formula of this compound is C7H4S3, with a molecular weight of 184.302 g/mol [2]. The structure features a benzene ring fused with a five-membered ring containing two sulfur atoms and a thione functional group (C=S) [3].

The molecular framework of 1,3-benzodithiole-2-thione consists of a planar or nearly planar structure, with minimal deviation from planarity between the benzene and dithiole rings [10]. This planarity is essential for the compound's electronic properties and contributes to its stability [13]. The dihedral angle between the benzene plane and the 1,3-dithiole-2-thione plane has been measured to be approximately 2.21° in similar derivatives, indicating an almost completely flat molecular geometry [13] [23].

The geometry around the thione carbon (C=S) exhibits sp2 hybridization, contributing to the overall planarity of the molecule [10]. The benzene portion maintains its characteristic hexagonal structure, while the dithiole ring adopts a slightly distorted five-membered ring configuration to accommodate the larger sulfur atoms [10] [13].

Electronic Structure and Bonding

The electronic structure of 1,3-benzodithiole-2-thione is characterized by an extended π-electron system with significant delocalization across the fused ring system [7]. The compound features a complex electronic distribution with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) primarily distributed across the heterocyclic framework [3] [4].

The bonding in 1,3-benzodithiole-2-thione involves several key features. The thione group (C=S) exhibits double bond character with partial ionic contribution (Cδ+=Sδ-), which influences its reactivity and spectroscopic properties [10]. The C-S bonds within the dithiole ring possess single bond character with partial double bond contributions due to resonance effects within the heterocyclic system [10] [13].

The ionization energy of 1,3-benzodithiole-2-thione has been determined to be 8.14 eV (vertical value) through photoelectron spectroscopy studies [4]. This relatively high ionization energy reflects the stability of the electronic configuration and the energy required to remove an electron from the HOMO [4].

Electron delocalization between the benzene ring and the dithiole ring contributes significantly to the overall electronic structure, creating a continuous π-electron system throughout the molecule [10] [13]. This delocalization influences the compound's spectroscopic properties, reactivity patterns, and intermolecular interactions in the solid state [7] [10].

Crystallographic Analysis

Bond Lengths and Angles

Crystallographic studies of 1,3-benzodithiole-2-thione and its derivatives have provided detailed information about bond lengths and angles within the molecular structure [10] [13]. The thione C=S bond length has been measured at approximately 1.647 Å, which is consistent with typical thione functional groups [10]. This bond length reflects the double bond character with partial ionic contribution characteristic of thione groups [10] [13].

The C-S bonds within the dithiole ring exhibit lengths ranging from 1.725 to 1.745 Å, which are intermediate between typical C-S single bonds (1.82 Å) and C=S double bonds (1.60 Å) [10]. This intermediate bond length supports the presence of partial double bond character due to resonance within the heterocyclic system [10] [13].

Table 1: Key Bond Lengths in 1,3-Benzodithiole-2-thione

BondLength (Å)
C=S (thione)1.647
C-S (ring)1.725-1.745
C-C (benzene)1.382-1.423

The bond angles within the dithiole ring deviate from ideal values to accommodate the larger sulfur atoms [10] [13]. The S-C-S angle in the dithiole ring measures approximately 113.73°, which is smaller than the ideal 120° for sp2 hybridized carbon [10]. The C-S-C angles within the ring are approximately 97.59-97.64°, reflecting the geometric constraints of incorporating sulfur atoms into a five-membered ring [10] [13].

Table 2: Key Bond Angles in 1,3-Benzodithiole-2-thione

AngleValue (°)
S-C=S (thione)123.70
S-C-S (ring)113.73
C-S-C (ring)97.59-97.64

The benzene portion of the molecule maintains typical aromatic bond lengths and angles, with C-C bond lengths ranging from 1.382 to 1.423 Å and C-C-C angles close to 120° [10]. The fusion of the benzene and dithiole rings results in slight distortions at the junction points to maintain the overall planarity of the molecule [10] [13].

Crystal Packing and Intermolecular Interactions

In the crystalline state, 1,3-benzodithiole-2-thione molecules adopt a packing arrangement that maximizes intermolecular interactions while minimizing steric repulsions [11] [12]. Based on studies of similar compounds, 1,3-benzodithiole-2-thione likely crystallizes in a monoclinic crystal system with molecules arranged in a layered structure [11] [12].

The crystal packing is significantly influenced by intermolecular sulfur-sulfur (S···S) interactions, which play a crucial role in stabilizing the crystal structure [10] [13]. These S···S interactions typically occur at distances of 3.5-3.6 Å, which is shorter than the sum of the van der Waals radii for sulfur atoms (3.7 Å), indicating weak but significant attractive forces [10] [13].

The nearly planar molecular geometry of 1,3-benzodithiole-2-thione facilitates efficient packing in the crystal lattice, allowing for maximized intermolecular contacts [10] [13]. The thione group (C=S) participates in intermolecular interactions, contributing to the overall crystal stability through dipole-dipole interactions and potential weak hydrogen bonding with neighboring molecules [10] [13].

In derivatives containing additional functional groups, such as amino substituents, more extensive hydrogen bonding networks can form, creating three-dimensional networks within the crystal structure [10] [13]. These additional interactions can significantly influence the overall crystal packing and physical properties of the compound [10] [17].

π-π Stacking Arrangements

The aromatic character of 1,3-benzodithiole-2-thione leads to significant π-π stacking interactions in the crystalline state [11] [14]. These π-π stacking arrangements typically involve parallel or slightly offset alignment of the planar molecules, with interplanar distances of approximately 3.6 Å [11] [14].

The π-π stacking interactions primarily involve the benzene portions of adjacent molecules, though the extended π-system of the entire molecule contributes to these interactions [11] [14]. The stacking arrangements can adopt various geometries, including parallel displaced configurations that maximize π-orbital overlap while minimizing electrostatic repulsions between the π-electron clouds [11] [14].

In the crystal structure, these π-π stacking interactions often result in the formation of molecular columns or sheets, depending on the specific packing arrangement [11] [12]. The balance between π-π stacking and other intermolecular forces, such as S···S interactions, determines the overall three-dimensional architecture of the crystal [11] [13].

The strength and geometry of π-π stacking interactions can be influenced by substituents on the benzene ring, which can alter the electronic distribution and steric properties of the molecule [14]. These interactions contribute significantly to the thermal stability and physical properties of the crystalline material [11] [14].

Spectroscopic Properties

UV-Visible Absorption Characteristics

The UV-visible absorption spectrum of 1,3-benzodithiole-2-thione exhibits characteristic bands that reflect its electronic structure and conjugated π-system [7]. Based on studies of similar compounds, the primary absorption band appears at approximately 372-382 nm, which is attributed to π→π* transitions involving the thione (C=S) group [7].

A secondary absorption band is typically observed at around 275-313 nm, corresponding to π→π* transitions within the aromatic system of the molecule [7]. The exact positions and intensities of these absorption bands can be influenced by solvent effects, with polar solvents generally causing bathochromic shifts (shifts to longer wavelengths) due to stabilization of the excited states [7].

The extended conjugation between the benzene ring and the dithiole ring contributes to the relatively long-wavelength absorption compared to simple aromatic compounds [7]. This extended conjugation results from the nearly planar geometry of the molecule, which allows for effective overlap of π-orbitals throughout the structure [7] [10].

The thione group (C=S) plays a particularly important role in the UV-visible absorption properties, as it introduces low-lying π* orbitals that contribute to the longest-wavelength absorption band [7]. This characteristic absorption pattern can be used as a diagnostic tool for identifying and characterizing 1,3-benzodithiole-2-thione and related compounds [7].

Molar Extinction Coefficient

The molar extinction coefficient (ε) of 1,3-benzodithiole-2-thione, which quantifies the compound's ability to absorb light at specific wavelengths, reflects its electronic structure and conjugated π-system [7]. While specific values for the unsubstituted 1,3-benzodithiole-2-thione are not directly reported in the available literature, the compound is expected to exhibit relatively high molar extinction coefficients for its primary absorption bands due to the allowed nature of the π→π* transitions [7].

Based on studies of similar heterocyclic compounds containing thione groups, the molar extinction coefficient for the primary absorption band (372-382 nm) is likely in the range of 10³-10⁴ L·mol⁻¹·cm⁻¹ [7]. The secondary absorption band (275-313 nm) would typically exhibit a higher molar extinction coefficient, potentially in the range of 10⁴-10⁵ L·mol⁻¹·cm⁻¹, reflecting the strong absorption associated with the aromatic system [7].

The relatively high molar extinction coefficients are consistent with the extended conjugation present in the molecule and the allowed nature of the electronic transitions involved [7]. These values contribute to the characteristic color of the compound, which typically appears as a yellow to orange solid at room temperature [1] [3].

The molar extinction coefficient can be influenced by various factors, including solvent effects, temperature, and the presence of substituents on the benzene ring [7]. These factors can alter the electronic distribution within the molecule, affecting the probability and energy of electronic transitions [7].

Thermochemical Properties

Enthalpy of Formation

The enthalpy of formation (ΔHf°) of 1,3-benzodithiole-2-thione, which represents the energy change associated with forming the compound from its constituent elements in their standard states, provides insight into its thermodynamic stability [15]. While specific experimental values for the enthalpy of formation of 1,3-benzodithiole-2-thione are not directly reported in the available literature, the compound's structural features allow for some general observations regarding its thermodynamic properties [15] [27].

The presence of three sulfur atoms, including the thione group, contributes significantly to the enthalpy of formation due to the relatively high energy of carbon-sulfur and sulfur-sulfur bonds compared to carbon-carbon bonds [15] [27]. The aromatic character of the benzene portion provides stabilization through resonance, partially offsetting the energy costs associated with the heterocyclic structure [15] [27].

Based on the thermochemical properties of similar heterocyclic compounds containing sulfur, the enthalpy of formation of 1,3-benzodithiole-2-thione is expected to be positive, indicating an endothermic formation process from the elements in their standard states [15] [27]. This positive enthalpy of formation is typical for organic compounds with multiple heteroatoms and reflects the energy required to form the various bonds within the molecule [15] [27].

Heat of Combustion

The heat of combustion (ΔHc°) of 1,3-benzodithiole-2-thione represents the energy released when the compound undergoes complete combustion with oxygen to form carbon dioxide, water, and sulfur dioxide [15] [27]. This thermodynamic parameter provides information about the energy content of the molecule and its potential as an energy source [15] [27].

While specific experimental values for the heat of combustion of 1,3-benzodithiole-2-thione are not directly reported in the available literature, the compound's molecular structure allows for general predictions regarding this property [15] [27]. The presence of multiple sulfur atoms, including the thione group, significantly influences the heat of combustion due to the formation of sulfur dioxide during the combustion process [15] [27].

The heat of combustion of 1,3-benzodithiole-2-thione is expected to be relatively high due to the energy released from the oxidation of carbon and sulfur atoms within the molecule [15] [27]. The aromatic character of the benzene portion and the extended conjugation throughout the molecule contribute to the overall energy content and, consequently, the heat of combustion [15] [27].

Thermal Stability

1,3-Benzodithiole-2-thione exhibits notable thermal stability, which is influenced by its molecular structure and intermolecular interactions in the solid state [15] [30]. Studies related to the synthesis of this compound indicate that it remains stable at temperatures up to approximately 220-240°C under specific conditions [15] [30].

The optimal temperature for the synthesis of 1,3-benzodithiole-2-thione has been reported to be 235±5°C, suggesting that the compound maintains its structural integrity at these elevated temperatures [15] [30]. Above this temperature range, thermal decomposition likely occurs, potentially involving the cleavage of carbon-sulfur bonds and the release of sulfur-containing fragments [15] [30].

The thermal stability of 1,3-benzodithiole-2-thione is enhanced by several structural features, including the aromatic character of the benzene ring, the resonance stabilization within the dithiole ring, and the relatively strong carbon-sulfur bonds [15] [27]. In the crystalline state, intermolecular interactions such as π-π stacking and S···S contacts further contribute to the thermal stability by creating a network of weak but numerous attractive forces throughout the material [10] [13].

The comprehensive spectroscopic analysis of 1,3-Benzodithiole-2-thione reveals intricate molecular details that are essential for understanding its structural and electronic properties. This section presents detailed findings from various spectroscopic techniques, providing complete characterization data for this important heterocyclic compound.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides fundamental insights into the molecular structure and electronic environment of 1,3-Benzodithiole-2-thione. The complex coupling patterns observed in both proton and carbon-13 Nuclear Magnetic Resonance spectra reflect the unique electronic distribution within this sulfur-rich heterocyclic system.

Proton Nuclear Magnetic Resonance Chemical Shifts and Coupling Constants

The proton Nuclear Magnetic Resonance spectrum of 1,3-Benzodithiole-2-thione exhibits exceptional complexity for an ortho-disubstituted benzene derivative [1]. All four aromatic protons display similar chemical shifts within a narrow range of 7.337-7.412 parts per million, creating significant second-order effects due to their chemical shift proximity and mutual coupling interactions [1].

PositionChemical Shift (δ, ppm)MultiplicityAssignments
H-47.412Multiple couplingAromatic proton
H-57.337Multiple couplingAromatic proton
H-67.403Multiple couplingAromatic proton
H-77.400Multiple couplingAromatic proton

The coupling constant analysis reveals a comprehensive network of scalar interactions extending through multiple bonds [1]. Three-bond vicinal coupling constants demonstrate the expected magnitude for aromatic systems, while four-bond and five-bond long-range couplings provide additional structural information.

Coupling TypeCoupling Constant (Hz)Description
³J H₄-H₅8.0Three-bond vicinal coupling
⁴J H₄-H₆1.8Four-bond long-range coupling
⁵J H₄-H₇0.3Five-bond long-range coupling
³J H₅-H₆7.4Three-bond vicinal coupling
⁴J H₅-H₇1.7Four-bond long-range coupling
³J H₆-H₇8.5Three-bond vicinal coupling

The vicinal coupling constants ranging from 7.4 to 8.5 Hertz are characteristic of aromatic systems and confirm the planar geometry of the benzene ring [1]. The presence of measurable four-bond and five-bond couplings, although small in magnitude, indicates efficient transmission of coupling information through the aromatic π-system [1].

Carbon-13 Nuclear Magnetic Resonance Spectral Features

The carbon-13 Nuclear Magnetic Resonance spectrum provides crucial information about the electronic environment of each carbon atom within the molecular framework. The thione carbon at 201.7 parts per million represents the most distinctive signal, reflecting the unique electronic character of the carbon-sulfur double bond [1].

PositionChemical Shift (δ, ppm)Carbon TypeHeteronuclear Single Quantum Coherence Correlation
C-2201.7Thione C=SNo correlation
C-3a126.6Quaternary aromaticNo correlation
C-4121.2Aromatic CHδH 7.412
C-5126.0Aromatic CHδH 7.337
C-6128.0Aromatic CHδH 7.403
C-7112.2Aromatic CHδH 7.400
C-7a155.1Quaternary aromaticNo correlation

The aromatic carbon chemical shifts span a range from 112.2 to 128.0 parts per million, reflecting the different electronic environments created by the heterocyclic substitution pattern [1]. The significant downfield shift of the thione carbon to 201.7 parts per million confirms the presence of the carbon-sulfur double bond and its distinctive electronic character [1].

The quaternary carbons at 126.6 and 155.1 parts per million correspond to the ring junction positions, with the carbon adjacent to the sulfur atoms (C-7a) appearing significantly more downfield due to the electron-withdrawing effect of the sulfur substituents [1].

Advanced Nuclear Magnetic Resonance Techniques

Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation experiments provide essential connectivity information for complete structural assignment [1]. The Heteronuclear Single Quantum Coherence spectrum establishes direct carbon-hydrogen correlations through one-bond coupling, confirming the association between specific proton and carbon signals [1].

The Heteronuclear Multiple Bond Correlation spectrum reveals multiple-bond correlations that are crucial for structural elucidation [1]. Key correlations include connections between the proton at 7.403 parts per million and carbons at 155.1 and 121.2 parts per million, establishing spatial relationships within the molecular framework [1]. The carbon signal at 112.2 parts per million correlates with the proton at 7.337 parts per million, while the carbon at 128.0 parts per million connects to the proton at 7.412 parts per million [1].

These two-dimensional Nuclear Magnetic Resonance experiments consistently demonstrate correlations for three-bond carbon-hydrogen interactions while showing no observable two-bond correlations, supporting the proposed structural assignments [1]. The correlation pattern provides unambiguous confirmation of the molecular connectivity and validates the complete spectroscopic assignment [1].

Infrared Spectroscopy

Infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 1,3-Benzodithiole-2-thione. The infrared spectrum exhibits distinctive absorption bands that are characteristic of the unique sulfur-containing heterocyclic structure.

Characteristic Absorption Bands

The infrared spectrum of 1,3-Benzodithiole-2-thione displays several diagnostic absorption bands that provide insight into the molecular vibrations and functional group characteristics [2]. The most significant feature appears at 1175 wavenumbers, corresponding to the carbon-sulfur double bond stretching vibration of the thione group [2].

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
1450MediumAromatic C=C stretchν(C=C)
1314MediumAromatic C=C stretchν(C=C)
1175StrongC=S stretch (thione)ν(C=S)
1153MediumC-S stretchν(C-S)
1084MediumC-S stretchν(C-S)
1022MediumC-H in-plane bendδ(C-H)
1009MediumC-H in-plane bendδ(C-H)
741StrongC-H out-of-plane bendγ(C-H)
656MediumC-S bendδ(C-S)

The aromatic carbon-carbon stretching vibrations appear at 1450 and 1314 wavenumbers, consistent with the benzene ring structure [2]. Multiple carbon-sulfur stretching modes are observed at 1153 and 1084 wavenumbers, reflecting the various carbon-sulfur bonds within the heterocyclic framework [2].

Vibrational Assignments

The strong absorption at 1175 wavenumbers is definitively assigned to the carbon-sulfur double bond stretching vibration of the thione functional group [2]. This assignment is supported by comparison with related thione compounds and theoretical calculations that predict similar vibrational frequencies for carbon-sulfur double bonds [3].

The carbon-hydrogen bending vibrations are observed in two distinct regions: in-plane bending modes at 1022 and 1009 wavenumbers, and out-of-plane bending at 741 wavenumbers [2]. The strong intensity of the 741 wavenumber band indicates significant out-of-plane motion of the aromatic hydrogen atoms, characteristic of substituted benzene derivatives [2].

The carbon-sulfur single bond stretching vibrations at 1153 and 1084 wavenumbers provide information about the heterocyclic ring system [2]. These bands reflect the different electronic environments of the carbon-sulfur bonds within the five-membered dithiole ring and their coupling with the aromatic system [2].

The carbon-sulfur bending vibration at 656 wavenumbers completes the vibrational assignment of the sulfur-containing functional groups [2]. This lower-frequency mode involves angular deformation of the carbon-sulfur bonds and provides additional confirmation of the molecular structure [2].

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 1,3-Benzodithiole-2-thione. The fragmentation patterns reveal the stability of different molecular fragments and provide insight into the gas-phase chemistry of this sulfur-rich compound.

Fragmentation Patterns

The electron impact mass spectrum of 1,3-Benzodithiole-2-thione exhibits characteristic fragmentation patterns that reflect the inherent stability of sulfur-containing molecular fragments [4]. The molecular ion peak at mass-to-charge ratio 184 corresponds to the intact molecule and serves as the base peak with 100% relative intensity [5].

Fragmentm/zRelative Intensity (%)Fragment DescriptionAssignment
M⁺-184100Molecular ion peakC₇H₄S₃⁺-
M-S15245Loss of sulfur atomC₇H₄S₂⁺-
M-S₂12025Loss of two sulfur atomsC₇H₄S⁺-
Benzene ring7815Benzene fragmentC₆H₆⁺-

The sequential loss of sulfur atoms represents the primary fragmentation pathway, with the loss of a single sulfur atom producing a fragment at mass-to-charge ratio 152 with 45% relative intensity [4]. This fragmentation pattern indicates that the sulfur atoms can be eliminated relatively easily under electron impact conditions [4].

The loss of two sulfur atoms, resulting in a fragment at mass-to-charge ratio 120, occurs with 25% relative intensity [4]. This fragmentation suggests that the dithiole ring system is susceptible to extensive sulfur elimination under high-energy conditions [4].

Molecular Ion Characteristics

The molecular ion of 1,3-Benzodithiole-2-thione at mass-to-charge ratio 184 demonstrates considerable stability under electron impact conditions, as evidenced by its appearance as the base peak [5]. This stability reflects the aromatic stabilization of the benzene ring system and the delocalization of the positive charge across the conjugated π-system [5].

The ionization energy of 1,3-Benzodithiole-2-thione has been determined to be 8.14 electron volts using photoelectron spectroscopy [5]. This value is consistent with the electron-rich nature of the molecule due to the presence of multiple sulfur atoms, which are known to lower ionization potentials through their lone pair electrons [5].

The benzene fragment at mass-to-charge ratio 78 appears with 15% relative intensity, indicating that complete elimination of the heterocyclic substituents can occur to regenerate the parent aromatic system [4]. This fragmentation pathway provides evidence for the thermal stability of the benzene ring core under high-energy conditions [4].

X-ray Diffraction Analysis and Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of 1,3-Benzodithiole-2-thione, revealing precise geometric parameters and molecular packing arrangements. The crystallographic analysis confirms the planar molecular geometry and provides detailed bond lengths and angles that validate the spectroscopic assignments.

The crystal structure of 1,3-Benzodithiole-2-thione has been determined using single-crystal X-ray diffraction methods [6] [7]. The compound crystallizes in the triclinic crystal system with space group P-1, containing two formula units per unit cell [6] [7].

ParameterValueDescription
Molecular formulaC₇H₄S₃Chemical formula
Molecular weight184.30Formula weight
Crystal systemTriclinicCrystal structure type
Space groupP-1Symmetry group
a (Å)6.8478(3)Unit cell parameter
b (Å)7.4095(4)Unit cell parameter
c (Å)7.9830(4)Unit cell parameter
α (°)64.683(5)Unit cell angle
β (°)83.960(4)Unit cell angle
γ (°)70.423(4)Unit cell angle
Volume (ų)344.63(3)Unit cell volume
Z2Formula units per cell

The molecular structure exhibits complete planarity, with the dihedral angle between the benzene ring and the 1,3-dithiole-2-thione ring measuring only 2.21 degrees [6] [7]. This near-perfect coplanarity facilitates optimal overlap of the π-electron systems and maximizes aromatic stabilization [6] [7].

The heterocyclic ring features the expected geometric parameters for five-membered ring systems containing sulfur atoms [6] [7]. The interior angle at the sulfur atom measures 91.42 degrees, slightly larger than the ideal tetrahedral angle due to the constraints imposed by the five-membered ring geometry [2].

Bond/AngleValueType
S₃-C₂1.7399(16) ÅBond length
C₂-S₁1.6293(16) ÅBond length
C₂-O₁1.3625(18) ÅBond length
O₁-C₇ₐ1.3891(17) ÅBond length
C₇ₐ-C₃ₐ1.393(2) ÅBond length
C₃ₐ-S₃1.7422(15) ÅBond length
C₃ₐ-S₃-C₂91.42(7)°Bond angle
S₃-C₂-O₁111.77(11)°Bond angle
S₃-C₂-S₁125.58(10)°Bond angle
S₁-C₂-O₁122.65(12)°Bond angle
C₂-O₁-C₇ₐ112.89(11)°Bond angle
O₁-C₇ₐ-C₃ₐ114.29(13)°Bond angle

The carbon-sulfur double bond length of 1.629 Angstroms confirms the presence of significant double bond character in the thione functional group [6] [7]. This bond length is shorter than typical carbon-sulfur single bonds but longer than theoretical carbon-sulfur triple bonds, indicating partial double bond character consistent with resonance stabilization [6] [7].

The crystal packing reveals intermolecular sulfur-sulfur contacts of 3.568 Angstroms, which are shorter than the sum of van der Waals radii [6] [7]. These close contacts suggest weak but significant intermolecular interactions that contribute to the crystal stability [6] [7]. Additionally, aromatic π-π stacking interactions are observed between neighboring molecules, with the shortest centroid-to-centroid separation measuring 3.618 Angstroms [8].

XLogP3

3.4

Other CAS

934-36-1

Wikipedia

1,3-Benzodithiole-2-thione

Dates

Last modified: 08-15-2023

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